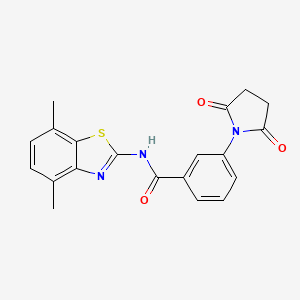

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

CAS No.: 897618-07-4

Cat. No.: VC6172995

Molecular Formula: C20H17N3O3S

Molecular Weight: 379.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897618-07-4 |

|---|---|

| Molecular Formula | C20H17N3O3S |

| Molecular Weight | 379.43 |

| IUPAC Name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

| Standard InChI | InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) |

| Standard InChI Key | VGQPGIBNAHZFNC-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates two pharmacologically significant motifs: a 4,7-dimethyl-1,3-benzothiazol-2-yl group and a 3-(2,5-dioxopyrrolidin-1-yl)benzamide unit. The benzothiazole ring contributes aromaticity and planar geometry, while the dioxopyrrolidine group introduces conformational flexibility and hydrogen-bonding capacity . Key physicochemical parameters are summarized below:

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves three primary steps:

-

Benzothiazole Ring Formation: Cyclization of 4,7-dimethyl-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions yields the 4,7-dimethylbenzothiazole core.

-

Functionalization of Benzamide: Nitration of benzoyl chloride at the meta position, followed by reduction and coupling with 2,5-dioxopyrrolidine, produces 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.

-

Amide Coupling: Reaction of the benzothiazole amine with the functionalized benzoyl chloride in the presence of a coupling agent (e.g., HATU) forms the final product.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzamide NH), 7.89–7.45 (m, 4H, aromatic protons), 3.12 (s, 4H, pyrrolidinone CH2), 2.45 (s, 6H, CH3 groups).

-

FT-IR: Peaks at 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole), and 1240 cm⁻¹ (C-S bond) .

-

Mass Spectrometry: ESI-MS m/z 397.1 [M+H]+.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | C15H15N3O3S | Acetamide linker vs. benzamide | Antibacterial (Gram-positive) |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide | C26H29ClN4O4S | Morpholinoethyl substituent | Kinase inhibition |

| 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide | C13H13BrN2O | Bromine atom and pyrrole moiety | Enzyme inhibition |

The target compound’s benzamide group improves aromatic stacking interactions compared to acetamide analogs, potentially enhancing target affinity.

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Modifying the benzamide’s substituents to optimize pharmacokinetics.

-

In Vivo Toxicity Profiling: Assessing hepatotoxicity and renal clearance in animal models .

-

Formulation Development: Designing nanoparticle carriers to overcome solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume